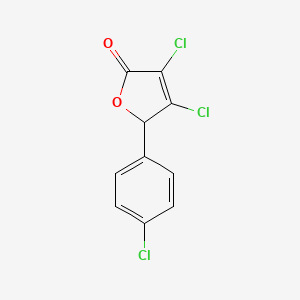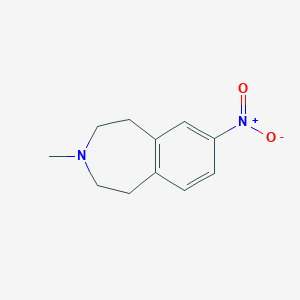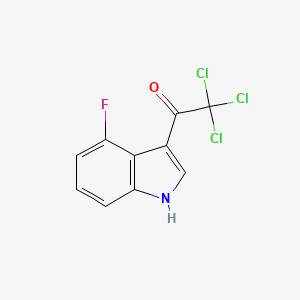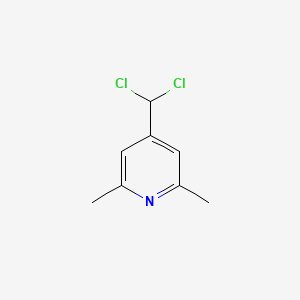
4-(Dichloromethyl)-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2,6-dimethylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2,6-dimethylpyridine using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethyl)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Methyl or methylene derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethyl)-2,6-dimethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethyl)-2,6-dimethylpyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in a range of chemical transformations. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
2,6-Dimethylpyridine: Lacks the dichloromethyl group but shares the pyridine core structure.
4-(Chloromethyl)-2,6-dimethylpyridine: Similar structure but with a single chlorine atom in the chloromethyl group.
Uniqueness
4-(Dichloromethyl)-2,6-dimethylpyridine is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
88237-13-2 |
|---|---|
Molekularformel |
C8H9Cl2N |
Molekulargewicht |
190.07 g/mol |
IUPAC-Name |
4-(dichloromethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-7(8(9)10)4-6(2)11-5/h3-4,8H,1-2H3 |
InChI-Schlüssel |
BWEQREODJBGOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


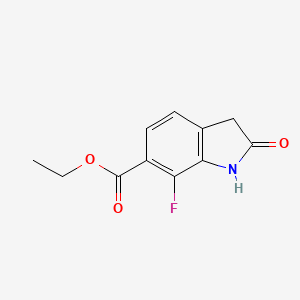
![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)
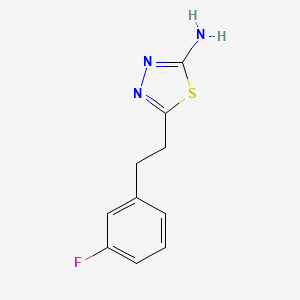
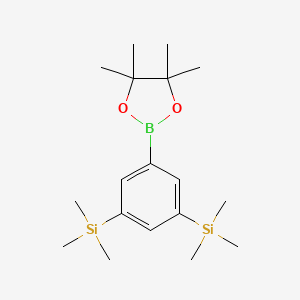
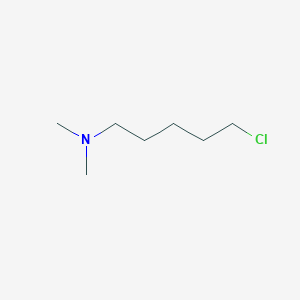
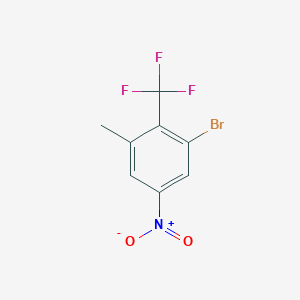
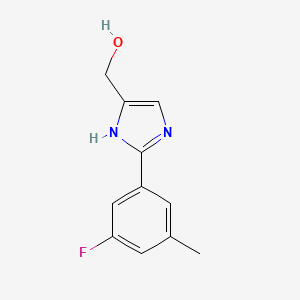
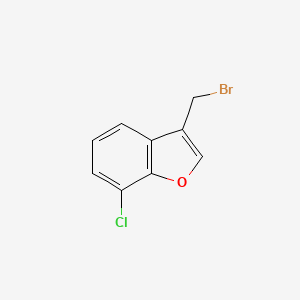
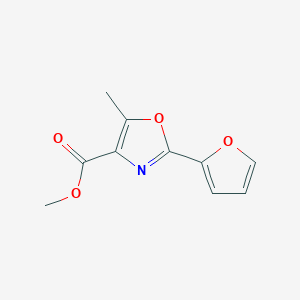
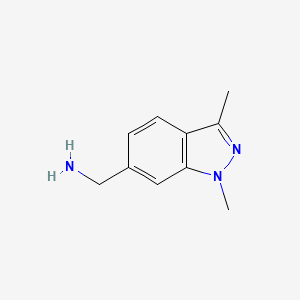
![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
